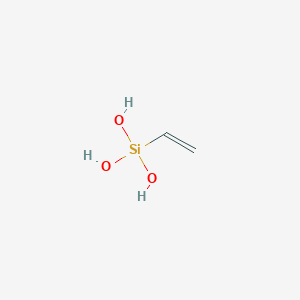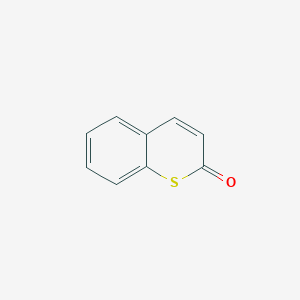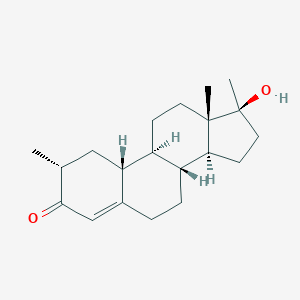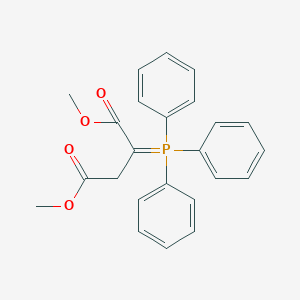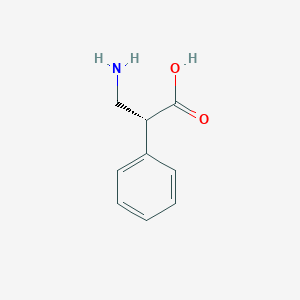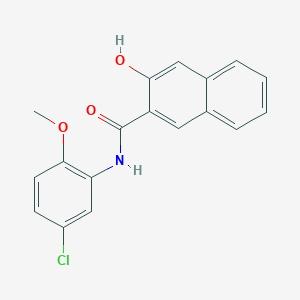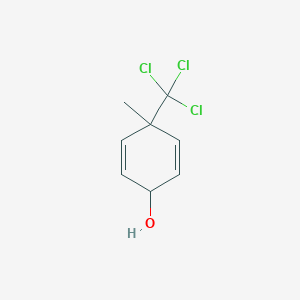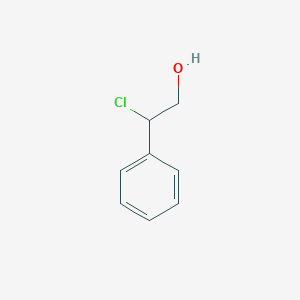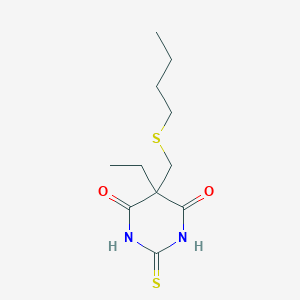
Thionarcon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thionarcon is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a thionated derivative of 1,4-naphthoquinone, which is known for its potent biological activities. Thionarcon has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
Mécanisme D'action
The mechanism of action of Thionarcon is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. Thionarcon has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
Thionarcon has been found to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Thionarcon has also been found to inhibit the activity of key enzymes involved in cellular metabolism, such as lactate dehydrogenase and succinate dehydrogenase. In addition, Thionarcon has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Thionarcon has several advantages for use in lab experiments. It is a potent and selective compound that can be used to probe specific biological pathways. Thionarcon is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to using Thionarcon in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on Thionarcon. One area of interest is the development of Thionarcon-based probes for studying mitochondrial function and oxidative stress in cells. Another area of interest is the development of Thionarcon-based drugs for the treatment of cancer and viral infections. Finally, there is also potential for using Thionarcon in combination with other compounds to enhance its biological activity and reduce toxicity.
Méthodes De Synthèse
Thionarcon is synthesized by reacting 1,4-naphthoquinone with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and a thiol. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Thionarcon has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent biological activities, such as antitumor, antiviral, and antibacterial effects. Thionarcon has also been used as a probe for studying the redox properties of biological systems, such as the electron transport chain in mitochondria.
Propriétés
Numéro CAS |
115-59-3 |
|---|---|
Nom du produit |
Thionarcon |
Formule moléculaire |
C11H18N2O2S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
5-(butylsulfanylmethyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S2/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
IZXGUXKTLNWAEY-UHFFFAOYSA-N |
SMILES isomérique |
CCCCSCC1(C(=O)NC(=NC1=O)S)CC |
SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
SMILES canonique |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
Autres numéros CAS |
115-59-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



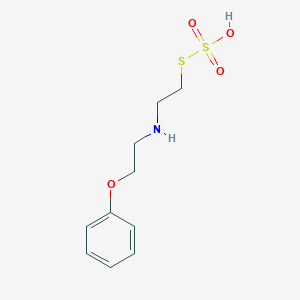
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
